N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-7-19-15(21)12-8-14(18)16(22)20(10-12)9-11-3-5-13(17)6-4-11/h2-6,8,10H,1,7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQDRJCRLGCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes, ketones, and amines.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.
Chlorination: The chlorination of the pyridine ring and benzyl group can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorinated positions on the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.
Material Science: It can be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Molecular Comparison with Analogous Compounds
The compound is compared to five analogs with variations in benzyl and carboxamide substituents (Table 1).
Table 1: Structural and Molecular Properties of Analogs
Key Structural Variations and Implications
A. Benzyl Substituent Modifications
- Target Compound : The 4-chlorobenzyl group offers para-substitution, balancing steric bulk and electronic effects.
- & 5 : 3-Chlorobenzyl introduces meta-substitution, which may shift electronic distribution compared to para-substituted analogs .
B. Amide Substituent Modifications
Biological Activity
N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
This compound belongs to a class of compounds that have shown promise in targeting various cancer cell lines. Its structure features a pyridine ring, which is known for its biological activity and ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyridine framework followed by substitution reactions to introduce the allyl and chlorobenzyl groups. Detailed synthetic pathways can be found in relevant literature .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several human cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| SW620 | Colon | 0.56 - 0.83 |
| PC-3 | Prostate | Not specified |
| NCI-H23 | Lung | Not specified |
These findings suggest that this compound exhibits potent cytotoxicity against various cancers, particularly colon cancer .
The mechanism by which this compound exerts its anticancer effects involves the activation of procaspases and induction of apoptosis. It is believed to interfere with cellular signaling pathways associated with cell survival and proliferation. Specifically, it may modulate proteins such as c-jun N-terminal kinase and NF-kB, leading to increased apoptosis through caspase activation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of N-allyl derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell growth, demonstrating the importance of the 4-chlorobenzyl moiety in enhancing anticancer activity .
Study 2: In Vivo Studies
In vivo studies using xenograft models have shown that N-allyl derivatives can significantly reduce tumor growth compared to controls. These studies provide evidence for the potential therapeutic application of this compound in cancer treatment .
Q & A
Basic Research Questions
Q. What are the key structural features of N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, and how do they influence reactivity?
- The compound contains a pyridinecarboxamide core with chlorine substituents at positions 5 and 4-chlorobenzyl, an allyl group, and a ketone at position 5. The electron-withdrawing chlorine atoms enhance electrophilic reactivity, while the allyl group may participate in cycloaddition or alkylation reactions. The 4-chlorobenzyl moiety contributes to lipophilicity, influencing solubility and membrane permeability in biological assays .
Q. What synthetic methodologies are commonly used to prepare pyridinecarboxamide derivatives, and how can they be adapted for this compound?
- A general approach involves coupling activated carboxylic acids (e.g., via EDCI/HOBt) with amines under mild conditions (DMF, room temperature). For example, carboxamide formation in similar structures uses triethylamine as a base and DMF as a solvent, followed by purification via preparative TLC or recrystallization . Adaptations may require optimizing protecting groups for the allyl and chlorobenzyl substituents to prevent side reactions.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- 1H NMR : Key signals include aromatic protons (δ 7.4–8.1 ppm for chlorobenzyl and pyridine), allyl protons (δ 5.1–5.9 ppm), and the amide NH (δ ~10–12 ppm). 13C NMR should show carbonyl (C=O, ~165–170 ppm) and aromatic carbons. Mass spectrometry (ESI) : Look for [M+H]+ with isotopic patterns matching chlorine atoms. Purity is assessed via HPLC (≥95%) or TLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Catalysts : Ytterbium triflate (Yb(OTf)₃) has been used in similar heterocyclic syntheses to accelerate cyclization. Temperature : Ultrasonication at room temperature can reduce reaction time (e.g., from 24 hours to 4 hours) while maintaining high purity (~95%) .
Q. What strategies resolve contradictory biological activity data in assays involving this compound?
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify non-linear effects. Counter-screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. Structural analogs : Compare activity of derivatives (e.g., varying substituents on the benzyl group) to isolate SAR trends .
Q. How do substituents (e.g., chlorine, allyl) influence the compound’s stability under physiological conditions?
- Hydrolytic stability : The electron-withdrawing chlorine atoms may slow amide bond hydrolysis. Oxidative degradation : Allyl groups are prone to oxidation; assess stability in PBS (pH 7.4) with LC-MS monitoring. Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., CYP450-mediated dechlorination) .
Q. What computational methods predict binding modes of this compound with target enzymes?
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or proteases). MD simulations : Assess binding stability over 100-ns trajectories. Pharmacophore mapping : Align with known inhibitors (e.g., chlorantraniliprole analogs) to identify critical hydrogen bonds or hydrophobic contacts .
Data Analysis and Contradiction Resolution
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H-1H and 1H-13C couplings. Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., amide rotation). High-resolution MS : Confirm molecular formula and rule out impurities .
Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?
- Solvent controls : Match DMSO concentrations (<0.1% v/v). Positive controls : Use staurosporine for apoptosis induction. Viability assays : Combine MTT, ATP-luciferase, and flow cytometry (Annexin V/PI) to differentiate cytostatic vs. cytotoxic effects .
Methodological Resources
- Synthetic protocols : Adapt carboxamide coupling methods from pyrazole derivatives (EDCI/HOBt, DMF) .
- Analytical workflows : Reference NMR and MS parameters from isoxazolo-pyridine analogs .
- Biological assays : Align with protocols for chlorantraniliprole-like compounds targeting insect or mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
